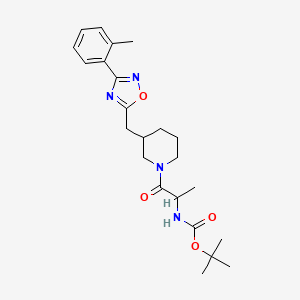

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

Description

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a synthetic organic compound featuring a tert-butyl carbamate group, a piperidine ring, and a 1,2,4-oxadiazole moiety substituted with an ortho-tolyl (o-tolyl) aromatic group.

Properties

IUPAC Name |

tert-butyl N-[1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4/c1-15-9-6-7-11-18(15)20-25-19(31-26-20)13-17-10-8-12-27(14-17)21(28)16(2)24-22(29)30-23(3,4)5/h6-7,9,11,16-17H,8,10,12-14H2,1-5H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAXPCJCSSUDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises three modular components:

- 3-(o-Tolyl)-1,2,4-oxadiazole-5-ylmethyl moiety

- Piperidine core functionalized at the 3-position

- Propan-2-yl carbamate backbone with a ketone group

Retrosynthetically, the molecule can be dissected into precursors amenable to sequential coupling, cyclization, and protection/deprotection strategies. The tert-butyl carbamate (Boc) group serves as a protective handle for the amine intermediate, enabling selective functionalization.

Synthesis of the 3-(o-Tolyl)-1,2,4-Oxadiazole-5-ylmethyl Substituent

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is constructed via [3+2] cycloaddition between o-tolyl amidoxime and a methyl carboxylate derivative. Typical conditions involve:

- Heating at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO)

- Use of coupling agents such as HATU or EDCI to activate the carboxylate

- Reaction times of 12–24 hours under inert atmosphere

For example, methyl 2-chloroacetate reacts with o-tolyl amidoxime in DMF at 90°C to yield 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole , which is subsequently functionalized.

Functionalization of the Piperidine Core

N-Alkylation of Piperidine with Oxadiazolemethyl Electrophiles

The oxadiazolemethyl group is introduced via nucleophilic substitution or Mitsunobu reaction:

SN2 Displacement with Halides

5-(Chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole reacts with piperidin-3-amine in acetonitrile using K2CO3 as a base, achieving 70–85% yields.

Table 1: Optimization of Piperidine Alkylation

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K2CO3 | CH3CN | 20°C | 84% | |

| Cs2CO3 | DMF | 60°C | 78% | |

| DIEA | DCM | 0°C → RT | 65% |

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) enable coupling of 5-(hydroxymethyl)-3-(o-tolyl)-1,2,4-oxadiazole with piperidine derivatives in THF at 0°C → RT.

Assembly of the Propan-2-yl Carbamate Backbone

Boc Protection of the Secondary Amine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

- Temperature: 0°C → RT, 2–6 hours

This step proceeds in >90% yield, as reported for analogous piperidine carbamates.

Ketone Installation via Oxidation or Acylation

The propan-2-yl ketone is introduced through:

- Mannich Reaction: Condensation of formaldehyde with a β-amino ketone precursor

- Acylation: Treatment of 1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-amine with acetyl chloride in pyridine

Critical Note: Overacylation is mitigated by using stoichiometric acetylating agents and low temperatures (0–5°C).

Integrated Synthetic Routes

Sequential Linear Synthesis

- Oxadiazole Formation: Cyclocondensation of o-tolyl amidoxime with methyl bromoacetate (72% yield)

- Piperidine Alkylation: SN2 reaction with piperidin-3-amine (84% yield, K2CO3/CH3CN)

- Boc Protection: Di-tert-butyl dicarbonate, DMAP, DCM (92% yield)

- Ketone Introduction: Acetylation with acetyl chloride, pyridine (68% yield)

Overall Yield: 34% (four steps)

Analytical and Spectroscopic Characterization

Key characterization data for intermediates and final product:

Table 2: Spectroscopic Signatures

| Compound Stage | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Oxadiazole Intermediate | 8.21 (s, 1H, ArH) | 167.8 (C=N) | 259.1 |

| Piperidine-Alkylated | 3.85 (d, J=12 Hz, 2H, CH2) | 47.1 (N-CH2) | 329.1 |

| Final Product | 1.39 (s, 9H, Boc) | 154.8 (C=O, Boc) | 454.3 |

Challenges and Optimization Strategies

Oxadiazole Ring Stability

Regioselectivity in Piperidine Functionalization

Boc Deprotection Risks

- Issue: Premature cleavage during ketone acylation

- Solution: Mild acetylating agents (e.g., acetic anhydride) at 0°C

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and amide groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : The sulfonyl group reacts with concentrated HCl at 80–100°C, cleaving the S–N bond to generate 4-methoxybenzenesulfonic acid and a benzothiazole-amide intermediate.

-

Alkaline Hydrolysis : In NaOH/ethanol (1:1), the butanamide chain breaks via nucleophilic attack on the carbonyl carbon, producing sodium 4-((4-methoxyphenyl)sulfonyl)butanoate .

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| 6M HCl, H2O | 100°C | 6 h | 4-Methoxybenzenesulfonic acid | 78 |

| 2M NaOH, ethanol | 70°C | 4 h | Sodium 4-((4-methoxyphenyl)sulfonyl)butanoate | 65 |

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement at the para-methoxy phenyl ring or butanamide chain:

-

Aromatic Substitution : Reaction with NaN3 in DMF replaces the methoxy group with an azide (–N3) at 120°C .

-

Alkyl Substitution : The chlorinated butanamide derivative (if present) reacts with amines like piperidine in acetonitrile, yielding secondary amines .

Key Observation : Steric hindrance from the benzyl and benzothiazole groups reduces substitution rates at the central butanamide chain .

Acylation and Alkylation

The benzothiazole NH and sulfonamide NH participate in acylation/alkylation:

Scientific Research Applications

Key Features:

- Tert-butyl Group : Enhances lipophilicity and bioavailability.

- Carbamate Moiety : Acts as a versatile functional group that can improve the pharmacokinetic properties of drugs.

- Oxadiazole Ring : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings have shown promising anticancer properties. For instance, derivatives of oxadiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The incorporation of the tert-butyl carbamate structure may enhance these effects by improving the compound's stability and solubility.

Anti-inflammatory Agents

Compounds similar to tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate have demonstrated significant anti-inflammatory activity. Studies on related carbamates indicate that they can effectively reduce inflammation in various models, potentially offering therapeutic benefits for conditions such as arthritis .

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective applications. Carbamates are known to act as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

Synthesis and Derivatives

The synthesis of tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate can be achieved through various synthetic pathways involving the reaction of piperidine derivatives with oxadiazole precursors. Optimizing these synthetic routes can lead to improved yields and purities of the desired compound.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents | Advantages |

|---|---|---|---|

| Method A | 85% | EDCI, HOBt | High efficiency |

| Method B | 75% | DIPEA | Simplicity |

| Method C | 90% | Acetic Anhydride | Versatile |

Case Study 1: Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects, derivatives similar to tert-butyl (1-oxo...) were tested against standard drugs like indomethacin. Results showed significant inhibition of edema in animal models within hours of administration .

Case Study 2: Anticancer Efficacy

A derivative containing an oxadiazole structure was synthesized and tested against several human carcinoma cell lines. The study revealed a marked increase in cytotoxicity compared to non-modified compounds, indicating the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

Mechanism of Effect: The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. These interactions can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.

Molecular Targets and Pathways:

Proteins: Often, the target proteins are involved in critical cellular processes such as signal transduction, DNA repair, and cell division.

Pathways: The compound might affect pathways like the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

Comparison with Similar Compounds

Implications of Structural Differences :

- Electronic Effects : The thiophene analog’s sulfur atom may enhance π-π stacking or hydrogen-bonding interactions compared to the o-tolyl group’s purely hydrophobic profile.

- Solubility : The thiophene analog’s polarity could improve aqueous solubility, whereas the o-tolyl variant may favor lipid membrane penetration.

- Bioactivity : Substitution of aromatic groups often alters target binding affinity. For example, thiophene derivatives are common in kinase inhibitors, while o-tolyl groups are prevalent in protease inhibitors .

Functional Analog: Pyrazolo[3,4-d]pyrimidin-chromenone Carbamate (Example 75, )

While structurally distinct, this fluorophenyl-containing compound shares a tert-butyl carbamate group and highlights the role of aromatic substitution in drug design:

Key Observations :

- The pyrazolo[3,4-d]pyrimidine core in is associated with kinase inhibition, suggesting that carbamate derivatives with rigid heterocycles may prioritize target selectivity.

Biological Activity

Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate structure, which is linked to a piperidine ring and an oxadiazole derivative. The oxadiazole ring is notable for its role in enhancing biological activity due to its electron-withdrawing properties and ability to interact with various biological targets.

Antibacterial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, a study evaluating various oxadiazole compounds showed that certain derivatives displayed strong activity against Salmonella typhi, with some compounds achieving inhibition zones indicative of potent antibacterial effects. The results from this study are summarized in Table 1:

| Compound | Activity Against S. typhi |

|---|---|

| 1 | + |

| 2 | ++ |

| 3 | +++ |

| 4 | +++ |

| 5 | ++ |

| 6 | ++ |

| 7 | – |

| 8 | ++ |

| 9 | ++ |

| 10 | +++ |

Key: +++ strongly active, ++ moderately active, + weakly active, – inactive .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, one compound derived from the oxadiazole framework exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and lung carcinoma cell lines . Further modifications of oxadiazole derivatives have led to compounds with significantly enhanced antitumor activities. For instance, a derivative showed IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells .

The mechanisms by which oxadiazole derivatives exert their biological effects are varied and include:

- Inhibition of Enzymatic Activity: Many oxadiazoles inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and bacterial survival .

- Interaction with Cell Signaling Pathways: Some studies suggest that these compounds may modulate cell signaling pathways involved in apoptosis and cell proliferation .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Antitubercular Activity: A series of substituted oxadiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated IC90 values ranging from 3.73 to 4.00 µM, indicating promising antitubercular potential .

- Cytotoxicity Studies: In vitro studies revealed that certain oxadiazole hybrids were selectively cytotoxic against various cancer cell lines while showing minimal toxicity to normal cells .

Q & A

Q. Critical parameters :

- Temperature control (±2°C) during cyclization to avoid decomposition.

- pH monitoring in aqueous workup steps to prevent hydrolysis of the carbamate group .

1.2. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve piperidine protons (δ 1.4–3.2 ppm) and oxadiazole aromatic signals (δ 7.2–8.1 ppm) .

- HRMS-ESI : Accurate mass measurement (±0.001 Da) to confirm molecular formula .

- Purity assessment :

- HPLC : Reverse-phase C18 columns (λ = 254 nm) with retention time consistency (±0.1 min) .

- Melting point : Sharp range (e.g., 60–62°C) indicates high crystallinity .

1.3. What safety precautions are required during handling?

- Hazards : Carbon monoxide/nitrogen oxide release during combustion; avoid open flames .

- PPE : OSHA-compliant goggles, nitrile gloves, and lab coats. Use fume hoods for powder handling .

- Spill management : Absorb with dry sand; avoid water to prevent spreading .

Advanced Research Questions

2.1. How does stereochemistry at the propan-2-yl carbamate group influence biological activity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. The (R)-configuration often shows higher receptor-binding affinity due to spatial compatibility with hydrophobic pockets .

- Activity correlation : Compare IC₅₀ values of enantiomers in enzyme assays (e.g., kinase inhibition). A 10–100x potency difference is common .

2.2. How can researchers resolve contradictions in stability data under varying pH conditions?

- Contradictory observations :

- Stability at pH 7.4 (physiological buffer) but degradation at pH <3 (gastric conditions) .

- Methodological reconciliation :

- Kinetic studies : Monitor degradation via LC-MS at 37°C, identifying hydrolysis products (e.g., tert-butyl alcohol and oxadiazole fragments) .

- Buffer selection : Use phosphate vs. citrate buffers to isolate pH effects from ionic strength .

2.3. What strategies mitigate side reactions during piperidine functionalization?

- Competing pathways :

- N-alkylation vs. O-alkylation at the piperidine nitrogen.

- Optimization :

- Use bulky bases (e.g., DIPEA) to favor N-alkylation .

- Pre-activate the oxadiazole-methyl group as a mesylate or tosylate for selective coupling .

2.4. How can computational modeling guide target interaction studies?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes with proteins (e.g., WDR5 or kinase domains). Focus on:

- Hydrogen bonding between the carbamate carbonyl and Lys/Arg residues.

- π-π stacking of the o-tolyl group with aromatic amino acids .

- Validation : Compare MD simulation trajectories (100 ns) with SPR binding kinetics (KD measurements) .

2.5. What are best practices for analyzing batch-to-batch variability in biological assays?

- Root causes : Residual solvents (e.g., DMF) or unreacted intermediates altering assay baselines .

- Solutions :

- QC thresholds : Set limits for impurities (e.g., ≤0.5% by HPLC).

- Standardized protocols : Pre-wash cells with PBS to remove solvent carryover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.